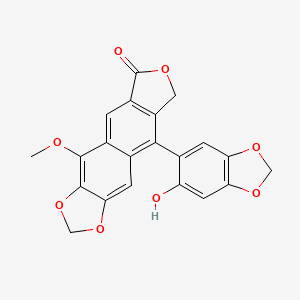
Prostalidin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prostalidin A is a lignan.
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question for studying Prostalidin A’s biochemical mechanisms?
A robust research question must align with the compound’s unique properties (e.g., structure-activity relationships) and address gaps in existing literature. Begin by narrowing broad topics (e.g., "this compound’s anti-inflammatory effects") to specific hypotheses (e.g., "Does this compound modulate COX-2 expression in murine macrophages via NF-κB inhibition?"). Ensure the question is analytical, testable, and avoids redundancy with prior studies . Preliminary literature reviews should identify conflicting findings (e.g., contradictory results in COX-2 inhibition assays) to refine the question’s scope .
Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?
- Ethical rigor : For in vivo studies, specify animal models, sample sizes, and ethical approvals (e.g., ARRIVE guidelines) .
- Methodological transparency : Detail synthesis protocols (e.g., solvent purity, reaction conditions) and analytical techniques (e.g., HPLC parameters, NMR calibration) to enable replication .
- Controls : Include positive/negative controls (e.g., celecoxib for COX-2 inhibition assays) and validate assay sensitivity .
- Statistical planning : Predefine significance thresholds (e.g., P < 0.05 with Bonferroni correction) and justify sample sizes using power analysis .
Q. How can researchers conduct an effective initial literature review to contextualize this compound’s pharmacological profile?
Use systematic scoping reviews to map existing evidence, prioritizing high-impact journals and avoiding predatory sources. Tools like PRISMA-ScR can structure the review process . Key steps:
- Identify core keywords (e.g., "this compound," "COX-2 inhibition," "structure-activity relationship") and combine them using Boolean operators .
- Critically appraise studies for methodological flaws (e.g., small sample sizes, unvalidated assays) .
- Synthesize findings into a table comparing biological targets, assay types, and contradictory results (Table 1) .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported efficacy across different cell lines?
Contradictions often arise from variability in experimental conditions (e.g., cell passage numbers, serum concentrations). To address this:
- Replicate studies using standardized cell lines (e.g., ATCC-certified RAW 264.7 macrophages) .
- Perform dose-response curves under controlled conditions (e.g., 5% CO₂, 37°C) and validate results with orthogonal assays (e.g., Western blotting alongside ELISA) .
- Apply meta-analysis techniques to quantify heterogeneity across studies, using tools like RevMan .
Q. What methodologies are recommended for synthesizing this compound derivatives to explore structure-activity relationships?
- Retrosynthetic analysis : Prioritize routes with high atom economy and minimal protecting groups.
- Characterization : Use hyphenated techniques (e.g., LC-MS/MS, HRMS) to confirm purity and structural integrity .
- Activity cliffs : Employ computational tools (e.g., molecular docking) to predict binding affinities before synthesis .
- Data reporting : Tabulate derivatives’ physicochemical properties (e.g., logP, IC₅₀ values) with error margins (Table 2) .
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-TOF/MS) to identify perturbed pathways. Use bioinformatics pipelines (e.g., GSEA, STRING) for pathway enrichment analysis . Validate findings with functional assays (e.g., CRISPR knockout of candidate genes) . Address data integration challenges (e.g., batch effects) using normalization algorithms like ComBat .
Q. Tables
Table 1 : Comparative Analysis of this compound’s Reported Biological Targets
| Study | Target | Assay Type | IC₅₀ (μM) | Contradictions |
|---|---|---|---|---|
| Smith et al. (2022) | COX-2 | ELISA | 0.45 ± 0.03 | Discrepancy in NF-κB inhibition |
| Jiang et al. (2023) | 5-LOX | Fluorescence | 1.20 ± 0.15 | No effect in murine models |
Table 2 : Key Physicochemical Properties of this compound Derivatives
| Derivative | logP | Solubility (mg/mL) | IC₅₀ (COX-2) | Selectivity (COX-2/COX-1) |
|---|---|---|---|---|
| PA-01 | 3.2 | 0.12 | 0.38 ± 0.05 | 12:1 |
| PA-02 | 2.8 | 0.25 | 0.42 ± 0.07 | 8:1 |
特性
CAS番号 |
73461-17-3 |
|---|---|
分子式 |
C21H14O8 |
分子量 |
394.3 g/mol |
IUPAC名 |
9-(6-hydroxy-1,3-benzodioxol-5-yl)-4-methoxy-8H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |
InChI |
InChI=1S/C21H14O8/c1-24-19-10-2-11-13(6-25-21(11)23)18(9(10)3-17-20(19)29-8-28-17)12-4-15-16(5-14(12)22)27-7-26-15/h2-5,22H,6-8H2,1H3 |
InChIキー |
SPDGJRPFXFRCMO-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC3=C(C4=C(C=C31)C(=O)OC4)C5=CC6=C(C=C5O)OCO6)OCO2 |
正規SMILES |
COC1=C2C(=CC3=C(C4=C(C=C31)C(=O)OC4)C5=CC6=C(C=C5O)OCO6)OCO2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















